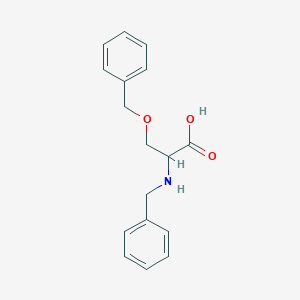

Benzyl-O-benzyl-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-O-benzyl-serine can be synthesized through several methods. One common approach involves the protection of the hydroxyl group of serine using benzyl chloromethyl ether. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of complex peptides, including those containing this compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl-O-benzyl-serine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like benzyl bromide or benzyl chloride in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Secondary amines.

Substitution: Various benzyl-protected derivatives.

Scientific Research Applications

Benzyl-O-benzyl-serine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Studied for its role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and as a precursor for drug development.

Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of Benzyl-O-benzyl-serine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzyl group provides steric hindrance, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

O-Benzyl-D-serine: A similar compound with a benzyl-protected hydroxyl group.

N-BOC-O-Benzyl-D-serine: Another derivative with an additional BOC protecting group on the amino group.

Uniqueness: Benzyl-O-benzyl-serine is unique due to its specific structure, which allows for selective protection of the hydroxyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection steps are crucial .

Biological Activity

Benzyl-O-benzyl-serine is a compound of interest in various fields of biochemical research, particularly in the synthesis of peptides and potential therapeutic agents. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Chemical Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- Synonyms : O-Benzyl-L-serine, O-benzyl-DL-serine

The compound exhibits a significant capacity to facilitate the design of novel therapeutic agents, especially in oncology and neurology .

Synthesis Methods

This compound can be synthesized through various methodologies, including:

- Enzymatic Resolution : The optically active O-Benzyl-L-serine was prepared via enzymatic resolution of the N-acetyl derivative using Takadiastase, achieving a yield of 78% .

- Three-Step Procedure : A more efficient synthesis involves a three-step process from serine, yielding approximately 85% overall .

- Selective Solubilization : A method utilizing selective solubilization allows for the separation of enantiomers without additional resolving agents .

This compound acts primarily as a scaffold protein , binding to major capsid proteins in the cytoplasm and inducing nuclear localization. This interaction is crucial for viral assembly processes .

Pharmacological Effects

- Inhibition : The compound has been identified as an inhibitor in various biological pathways, particularly in viral replication processes.

- Therapeutic Potential : Research indicates that this compound can facilitate the development of therapeutic agents targeting specific pathways in cancer and neurological disorders .

Case Studies and Research Findings

- Peptide Synthesis : O-Benzyl-L-serine has been utilized as a starting material for synthesizing various peptides, demonstrating its versatility in biochemical applications .

- Polymer Conjugation : Studies have shown successful conjugation of poly(O-benzyl-L-serine) segments into PEG chains, enhancing solubility and stability in organic solvents. This modification has implications for drug delivery systems .

- Toxicity Assessments : Toxicological studies have assessed the safety profile of this compound, indicating low toxicity levels in vitro, which supports its potential use in pharmaceutical formulations .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Yield from Serine | ~85% |

| Therapeutic Areas | Oncology, Neurology |

| Mechanism | Capsid scaffolding protein |

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-(benzylamino)-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20) |

InChI Key |

FVRIECPGKNPENC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.